molecular formula C14H19N3O2S B3290669 1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile CAS No. 866559-82-2

1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile

Cat. No.: B3290669
CAS No.: 866559-82-2
M. Wt: 293.39 g/mol
InChI Key: VRJWGJOXOJZPDK-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile (CAS 866559-82-2) is a potent and selective glycine transporter 1 (GlyT1) inhibitor identified in the discovery of novel therapeutics for schizophrenia research . This compound is a key synthetic intermediate that demonstrates improved aqueous solubility and is devoid of time-dependent Cytochrome P450 (CYP) inhibition activity, making it a valuable chemical probe for in vitro studies . By inhibiting GlyT1, this molecule enhances NMDA receptor-mediated neurotransmission, offering a targeted approach for investigating the glutamatergic hypothesis of cognitive and negative symptoms in CNS disorders . With a molecular formula of C14H19N3O2S and a molecular weight of 293.38, it is supplied with a high purity level of 95% . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can utilize this compound for exploratory studies in neuroscience, specifically in the development of novel pharmacological tools.

Properties

IUPAC Name

1-propylsulfonyl-4-pyridin-2-ylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-11-20(18,19)17-9-6-14(12-15,7-10-17)13-5-3-4-8-16-13/h3-5,8H,2,6-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJWGJOXOJZPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile is a synthetic compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the glycine transporter 1 (GlyT1). This compound is part of a broader class of piperidine derivatives, known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring potential therapeutic applications, especially in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O2S, with a molecular weight of approximately 293.39 g/mol. The compound features a piperidine ring substituted with a propylsulfonyl group and a pyridine moiety, contributing to its unique chemical reactivity and biological activity.

Structural Features

Feature Description
Molecular FormulaC14H19N3O2S
Molecular Weight293.39 g/mol
Functional GroupsSulfonamide, Carbonitrile
Key Structural ElementsPiperidine ring, Pyridine moiety

GlyT1 Inhibition

This compound has been identified as a potent and selective inhibitor of GlyT1. GlyT1 inhibitors are of significant interest due to their potential in treating various neurological disorders such as schizophrenia and depression. By inhibiting GlyT1, this compound increases extracellular glycine levels, which can enhance NMDA receptor activity, thereby influencing neurotransmission and synaptic plasticity .

Pharmacological Implications

The modulation of glycine levels in the central nervous system has profound implications for neuropharmacology. Increased glycine availability can lead to:

  • Enhanced NMDA receptor function.
  • Improved cognitive function and memory.
  • Potential therapeutic effects in mood disorders.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibits GlyT1 without time-dependent CYP inhibition activity, indicating a favorable pharmacokinetic profile .
  • Aqueous Solubility : Compared to its analogs, this compound exhibits improved aqueous solubility, enhancing its bioavailability for therapeutic use .
  • Behavioral Studies : Animal models treated with this compound showed significant improvements in behaviors associated with cognitive deficits and mood disorders, suggesting its potential utility in clinical settings.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamideContains benzamide moietyExhibits enhanced selectivity towards GlyT1
4-(Pyridin-2-yl)piperidine-4-carbonitrileLacks sulfonyl groupSimpler structure but similar biological targets
N-benzylpiperidin-4-amineDifferent substituents on piperidineKnown for varying pharmacological profiles

The sulfonamide functionality present in this compound enhances its solubility and interaction with biological targets compared to similar compounds lacking this feature.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-4-Carbonitrile Derivatives

Compound Name Molecular Formula Substituents Key Features Biological Activity/Synthesis Reference
1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile C14H17N3O2S Propylsulfonyl, pyridin-2-yl Sulfonyl group enhances stability; pyridine for binding Likely synthesized via cross-coupling
4-(pyridin-2-yl)piperidine-4-carbonitrile dihydrochloride C11H15Cl2N3 Pyridin-2-yl (no sulfonyl) Dihydrochloride salt improves solubility High purity (95%); potential precursor
1-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile C13H12F3N3 Trifluoromethylphenyl Electron-withdrawing CF3 group Synthesized via Ni catalysis; photochemical studies
1-(4-oxopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile C18H21F3N2O Oxopentyl, trifluoromethylphenyl Late-stage C–H hydroxylation/amination Model for functionalization strategies
1-(5-aminopentyl)-4-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile C18H23F3N3 Aminopentyl, trifluoromethylphenyl Amino group enables further derivatization Used in amination reactions
Compound 74 (pyrimidine-based analog) C20H25N5O Morpholino, pyridin-3-yl Pyrimidine core with antimalarial activity Fast-acting antimalarial efficacy

Key Comparative Insights

Substituent Effects on Physicochemical Properties: The propylsulfonyl group in the target compound likely improves lipophilicity and membrane permeability compared to the dihydrochloride salt in , which prioritizes aqueous solubility .

Synthetic Flexibility: Late-stage modifications, such as C–H hydroxylation (), demonstrate the adaptability of the piperidine-4-carbonitrile scaffold for introducing alkyl or amino chains . This contrasts with the target compound’s sulfonyl group, which may require earlier-stage sulfonation.

pyridin-2-yl) critically influences target specificity .

Functional Group Trade-offs: The aminopentyl chain in enables facile derivatization but may reduce metabolic stability compared to the chemically inert sulfonyl group in the target compound .

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR can confirm the piperidine ring conformation, sulfonyl group integration, and pyridine substitution pattern. Key signals: pyridin-2-yl protons (δ 8.3–8.5 ppm) and sulfonyl protons (δ 1.0–1.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) are optimal for purity assessment. ESI-MS in positive ion mode detects the [M+H]⁺ ion (expected m/z ~348) .
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1150 cm⁻¹ (S=O stretch) confirm functional groups .

How can Design of Experiments (DoE) optimize the synthesis of this compound?

Advanced Research Focus
Apply factorial design to test variables:

FactorRangeResponse
Catalyst (Pd) loading1–5 mol%Yield, purity
Temperature70–100°CReaction rate
Solvent polarityDMF, THF, MeCNSelectivity
Use response surface methodology (RSM) to identify optimal conditions. For example, higher Pd loading in DMF may maximize yield but reduce selectivity due to side reactions .

What strategies mitigate challenges in introducing the nitrile group during synthesis?

Q. Advanced Research Focus

  • Catalyst selection : Pd(0) catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos enhance cyanation efficiency .
  • Nitrile source : Zn(CN)₂ or K₄[Fe(CN)₆] reduces toxicity compared to gaseous HCN .
  • Quenching protocols : Rapid cooling and aqueous workup prevent nitrile hydrolysis to amides .

How does the sulfonyl group influence the compound’s pharmacokinetic properties?

Basic Research Focus
The propylsulfonyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational predictions (e.g., SwissADME) suggest:

  • LogP : ~2.1 (moderate lipophilicity).
  • TPSA : ~85 Ų (high polar surface area, limiting BBB penetration) .
    Experimental validation via hepatic microsome assays (e.g., human liver microsomes + NADPH) quantifies metabolic half-life .

What safety protocols are critical when handling reactive intermediates in its synthesis?

Q. Basic Research Focus

  • Sulfonylation step : Use fume hoods and PPE (nitrile gloves, goggles) due to SOCl₂’s corrosive and lachrymatory properties.
  • Cyanide handling : Employ cyanide detectors and emergency neutralization kits (e.g., NaHCO₃ + FeSO₄) .
  • Waste disposal : Segregate heavy metal waste (e.g., Pd residues) according to EPA guidelines .

How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Q. Advanced Research Focus

  • Pyridine substitution : Replace pyridin-2-yl with pyrimidine to test π-π stacking interactions in target binding .
  • Sulfonyl chain length : Compare propylsulfonyl vs. ethylsulfonyl derivatives via in vitro assays (e.g., kinase inhibition).
  • Nitrile replacement : Substitute with carboxylate to assess solubility vs. target affinity trade-offs .

What computational tools predict binding affinities of this compound to biological targets?

Q. Advanced Research Focus

  • Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs.
  • MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
  • Free energy perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon structural modifications .

How do solvent and pH affect the stability of this compound?

Q. Basic Research Focus

  • Aqueous stability : Degrades rapidly at pH < 3 (sulfonyl group hydrolysis) or pH > 10 (nitrile hydration).
  • Storage : Stable in anhydrous DMSO or THF at −20°C for >6 months.
  • Light sensitivity : Amber vials prevent photodegradation of the pyridine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidine-4-carbonitrile

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